Cas no 32764-92-4 (5-Oxonon-8-enoic acid)

5-Oxonon-8-enoic acid is a versatile unsaturated keto acid with a molecular structure featuring both a ketone group at the fifth carbon and a terminal double bond at the eighth position. This compound is of interest in organic synthesis due to its bifunctional reactivity, enabling applications in the preparation of fine chemicals, pharmaceuticals, and specialty intermediates. The presence of the oxo and alkene groups allows for selective transformations, including Michael additions, reductions, and cyclization reactions. Its linear aliphatic chain further enhances compatibility with hydrophobic systems. The compound is typically handled under controlled conditions due to its reactive functional groups, ensuring stability and purity in synthetic workflows.
5-Oxonon-8-enoic acid structure
5-Oxonon-8-enoic acid structure
Product Name:5-Oxonon-8-enoic acid
CAS No:32764-92-4
MF:C9H14O3
MW:170.205663204193
CID:2822225
PubChem ID:71360026
Update Time:2025-10-18

5-Oxonon-8-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 32764-92-4
    • 8-Nonenoic acid, 5-oxo-
    • F87661
    • AS-82111
    • DTXSID00783841
    • 5-OXONON-8-ENOIC ACID
    • 5-Oxonon-8-enoic acid
    • Inchi: 1S/C9H14O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2H,1,3-7H2,(H,11,12)
    • InChI Key: BZIQZRTWKJCXGM-UHFFFAOYSA-N
    • SMILES: O=C(CCC=C)CCCC(=O)O

Computed Properties

  • Exact Mass: 170.094294304g/mol
  • Monoisotopic Mass: 170.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 7
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 54.4Ų

5-Oxonon-8-enoic acid Pricemore >>

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Additional information on 5-Oxonon-8-enoic acid

Comprehensive Analysis of 5-Oxonon-8-enoic acid (CAS No. 32764-92-4): Properties, Applications, and Industry Trends

5-Oxonon-8-enoic acid (CAS No. 32764-92-4) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This unsaturated keto acid combines a carbonyl group at the 5-position with an alkene functionality at the 8-position, making it a versatile intermediate in synthetic chemistry. Recent studies highlight its potential as a precursor for bioactive molecules, particularly in the development of anti-inflammatory agents and flavor/fragrance compounds.

The compound's molecular formula C9H14O3 and molecular weight 170.21 g/mol position it as a mid-sized building block for fine chemical synthesis. Researchers are particularly interested in its Michael acceptor capability, enabled by the α,β-unsaturated carbonyl system. This property makes 5-Oxonon-8-enoic acid valuable for conjugate addition reactions, a popular topic in green chemistry discussions as industries seek atom-efficient synthetic routes.

In the context of sustainable chemistry, 32764-92-4 has emerged as a candidate for biocatalytic transformations. Enzymatic processing of such oxo fatty acids aligns with current trends toward bio-based production methods. The compound's semi-volatile nature (predicted boiling point ~280°C) also makes it suitable for controlled-release applications, a hot topic in drug delivery system research.

Analytical characterization of 5-Oxonon-8-enoic acid typically involves GC-MS and NMR spectroscopy, with the carbonyl stretch appearing around 1720 cm-1 in IR spectra. These analytical data points are frequently searched by quality control specialists and process chemists working with keto acid derivatives. The compound's logP value (estimated 1.2-1.5) suggests moderate lipophilicity, important for formulation scientists designing delivery systems.

Recent patent literature reveals growing interest in 32764-92-4 for flavor precursor applications. When subjected to controlled thermal degradation, the compound generates gamma-lactones and unsaturated aldehydes that contribute to food aroma profiles. This connects to the booming plant-based food market, where authentic natural flavors are in high demand.

From a safety perspective, proper handling of 5-Oxonon-8-enoic acid requires standard laboratory precautions. While not classified as hazardous under current regulations, its reactive carbonyl group necessitates storage in air-tight containers below 25°C. These practical considerations are frequently searched by laboratory managers and EH&S professionals.

The commercial availability of CAS 32764-92-4 has improved significantly, with multiple specialty chemical suppliers now offering it in research quantities. Pricing trends reflect its growing importance as a chiral building block, particularly for asymmetric synthesis applications. Current market analysis suggests expanding applications in cosmetic ingredients and functional materials.

Future research directions for 5-Oxonon-8-enoic acid may explore its potential in metal-organic frameworks (MOFs) or as a ligand precursor in coordination chemistry. These applications align with the broader scientific community's focus on advanced materials and catalytic systems. The compound's bifunctional nature makes it particularly interesting for designing molecular architectures with precise spatial control.

For researchers investigating lipid oxidation products, 32764-92-4 serves as an important reference standard. Its structural features mimic those found in biological systems undergoing oxidative stress, making it relevant to studies of cellular metabolism and age-related biomarkers. This connection to health science research ensures continued interest in this specialty chemical.

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